molecular formula C11H12 B13777853 Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- CAS No. 65915-88-0

Spiro(cyclopropane-1,3'-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro-

Katalognummer: B13777853
CAS-Nummer: 65915-88-0
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: XRJMCRAIKHHJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of multiple cyclopropane rings fused together, forming a rigid and highly strained molecular framework. The spiro configuration, where two cyclopropane rings share a single carbon atom, imparts significant stability and unique chemical properties to the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- involves multiple steps, typically starting with simpler cyclopropane derivatives. One common method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . This reaction is performed under controlled conditions to ensure high yield and purity.

Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of spiro cyclopropanes through a [1 + 2] cycloaddition mechanism . This method requires precise control of light exposure and temperature to achieve optimal results.

Industrial Production Methods

Industrial production of spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and automation have made it possible to produce this compound on a larger scale for research and specialized applications .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate produces phthalimidonitrene, while reduction with hydrogen gas yields less strained cyclopropane derivatives .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro(cyclopropane-1,3’-(1,2)methanodicyclopropa(cd,gh)pentalene), octahydro- stands out due to its highly strained and rigid structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

65915-88-0

Molekularformel

C11H12

Molekulargewicht

144.21 g/mol

IUPAC-Name

spiro[cyclopropane-1,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]

InChI

InChI=1S/C11H12/c1-2-11(1)9-5-3-4-7(9)8(4)10(11)6(3)5/h3-10H,1-2H2

InChI-Schlüssel

XRJMCRAIKHHJSF-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3C4C5C4C2C6C5C63

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.